molecular formula C4H5BrF2O2 B148821 Ethyl bromodifluoroacetate CAS No. 667-27-6

Ethyl bromodifluoroacetate

Cat. No.: B148821
CAS No.: 667-27-6
M. Wt: 202.98 g/mol
InChI Key: IRSJDVYTJUCXRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bromodifluoroacetate can be synthesized through several methods:

Industrial Production Methods: Industrial production methods often involve the use of trichloroethylene as a starting material. The process includes several steps:

  • Oxidation of trichloroethylene to dichloroacetyl chloride.
  • Amination of dichloroacetyl chloride with diethylamine to form dichloroacetyl diethylamine.
  • Fluorination of dichloroacetyl diethylamine with anhydrous potassium fluoride to produce difluoroacetyl diethylacetamide.
  • Esterification of difluoroacetyl diethylacetamide to form ethyl difluoroacetate.
  • Bromination of ethyl difluoroacetate using cupric bromide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl bromodifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
EBDFA has been utilized in the synthesis of novel β-lactam derivatives that exhibit significant anticancer properties. For instance, compounds derived from EBDFA demonstrated potent activity against MCF-7 human breast cancer cells, with IC50 values as low as 0.075 µM. These compounds were shown to inhibit tubulin polymerization and induce apoptosis, making them potential candidates for further development as microtubule-targeting agents in cancer therapy .

Synthesis of Fluorinated Drugs:
The compound plays a critical role in synthesizing fluorinated pharmaceuticals. For example, EBDFA has been employed in reactions to produce difluoromethylated derivatives, which are essential in developing drugs with improved pharmacokinetic properties .

Synthetic Methodologies

Palladium-Catalyzed Reactions:
EBDFA is frequently used in palladium-catalyzed cross-coupling reactions. It can react with aryl bromides or triflates to construct complex fluorinated aromatic compounds. This methodology allows for the introduction of difluoromethyl groups into various substrates, enhancing their biological activity and stability .

Visible-Light-Mediated Reactions:
Recent studies have demonstrated the use of EBDFA in visible-light-mediated fluoroalkylation processes. This innovative approach allows for the synthesis of mono- and difluoromethylated phenanthridine derivatives, showcasing EBDFA's utility in modern synthetic organic chemistry .

Formation of Heterocycles

Fluorine-Containing Heterocycles:
EBDFA acts as both a difluoroalkylating agent and a C1 synthon in the formation of fluorine-containing heteroaromatic compounds. A one-pot cascade reaction involving EBDFA and primary amines leads to the efficient synthesis of valuable heterocycles, which are important in pharmaceutical applications .

Case Study 1: Anticancer β-Lactams

  • Objective: Synthesize and evaluate β-lactam derivatives for anticancer activity.
  • Method: EBDFA was reacted with various amines to produce β-lactams.
  • Results: Several derivatives exhibited IC50 values below 0.1 µM against MCF-7 cells, indicating high potency.

Case Study 2: Cross-Coupling Reactions

  • Objective: Develop a method for synthesizing fluorinated aromatic compounds.
  • Method: Utilize palladium-catalyzed cross-coupling of EBDFA with aryl halides.
  • Results: The reaction produced diverse fluorinated products with yields exceeding 70%, demonstrating EBDFA's effectiveness as a coupling partner.

Data Summary Table

Application AreaReaction TypeKey FindingsReference
Medicinal ChemistryAnticancer β-lactamsIC50 values as low as 0.075 µM
Synthetic MethodologiesPalladium-Catalyzed Cross-CouplingYields >70% for fluorinated products
Heterocycle FormationOne-Pot Cascade ReactionsEfficient synthesis of fluorine-containing heterocycles

Mechanism of Action

Ethyl bromodifluoroacetate acts as a difluoroalkylating reagent. It can participate in reactions that involve the cleavage of the bromodifluoroacetate group, leading to the formation of difluorocarbene intermediates. These intermediates can further react with various nucleophiles, such as primary amines, to form fluorine-containing heterocycles . The base plays an active role in the formation of key intermediates, such as isocyanides, generated in situ from primary amines and difluorocarbene .

Comparison with Similar Compounds

Ethyl bromodifluoroacetate can be compared with other similar compounds, such as:

  • Ethyl chlorodifluoroacetate
  • Ethyl difluoroacetate
  • Ethyl dibromo(fluoro)acetate
  • Methyl chlorodifluoroacetate

Uniqueness: this compound is unique due to its ability to introduce the difluoromethyl group into various chemical structures, making it a valuable reagent in organic synthesis .

Biological Activity

Ethyl bromodifluoroacetate (BrCF₂COOEt) is a compound that has garnered significant attention in the field of organic chemistry due to its unique structural properties and versatile reactivity. This article explores its biological activity, focusing on its applications in medicinal chemistry, particularly in drug development and synthesis.

This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to the acetic acid moiety. The difluoromethylene group (CF₂) is known for its ability to act as a bioisostere for various functional groups, enhancing the biological activity of compounds in which it is incorporated.

Mechanistic Insights

Recent studies have highlighted the dual role of this compound as both a C1 synthon and a difluoroalkylating reagent. For instance, it has been used effectively in the formation of fluorine-containing heterocycles through a one-pot cascade process involving quadruple cleavage reactions with primary amines . This mechanistic insight suggests that BrCF₂COOEt can facilitate complex transformations that are valuable in synthesizing biologically active compounds.

Synthesis of Bioactive Compounds

  • Triazines : this compound has been employed in the transition metal-free assembly of 1,3,5-triazines. This process involves annulation with amidines, leading to the formation of 2,4-disubstituted-1,3,5-triazines with decent yields . These triazines exhibit potential pharmacological activities, making them candidates for further therapeutic exploration.
  • Difluoromethylation : The compound has also been utilized in copper-catalyzed C5-H difluoromethylation of 8-aminoquinolines. This reaction not only introduces the CF₂ group but also enhances the biological profile of the resulting compounds, which could be beneficial in drug development .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives synthesized from this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, certain fluorinated β-lactams showed IC50 values in the nanomolar range against triple-negative breast cancer cells .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds derived from this compound on MCF-7 breast cancer cells. The results indicated that some derivatives exhibited notable cytotoxicity with IC50 values as low as 0.095 μM, suggesting their potential as anticancer agents .

CompoundIC50 (μM)Cell Line
3-Fluoro β-lactam0.095MCF-7
CA-4 (control)-MCF-7

Case Study 2: Synthesis of Triazines

The use of this compound in synthesizing triazines was explored, revealing that these compounds can be produced efficiently without transition metals. The resulting triazines were characterized by their biological activities and potential therapeutic applications .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of ethyl bromodifluoroacetate for experimental design?

this compound (C₄H₅BrF₂O₂) is a colorless to pale-yellow liquid with a characteristic odor. Key properties include:

  • Density : 1.583 g/mL at 25°C .
  • Boiling Point : 112°C at 700 mmHg .
  • Solubility : Miscible in ethanol and acetone; insoluble in water .
  • Flammability : Highly flammable (flash point 21°C), requiring inert atmosphere or spark-free environments during handling .
  • Vapor Pressure : Not reported, but its high flammability suggests volatile behavior under standard conditions . Methodological Note : Due to missing data (e.g., melting point), researchers should empirically determine phase transitions using differential scanning calorimetry (DSC).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid vapor inhalation; restrict access to non-essential personnel .
  • PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and flame-retardant lab coats .
  • Storage : Keep in a cool, well-ventilated area away from oxidizers and ignition sources .
  • Spill Management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental contamination . Critical Consideration : Static discharge mitigation is mandatory due to low flash point .

Advanced Research Questions

Q. How is this compound employed in synthesizing fluorine-containing heterocycles?

this compound acts as a bifunctional reagent in one-pot cascade reactions. For example:

  • Quadruple Cleavage Reaction : Reacting with primary amines generates α-difluoromethylated heteroaromatics (e.g., pyridines) via sequential C-Br/C-O bond cleavage. Copper catalysts (e.g., CuI) and polar aprotic solvents (DMF) optimize yields .
  • Mechanistic Insight : The reaction proceeds through radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies . Optimization Tip : Elevated temperatures (80–100°C) and stoichiometric amine ratios enhance selectivity for six-membered heterocycles .

Q. What strategies control divergent reactivity of this compound in alkylation reactions?

The reagent exhibits base-dependent pathways:

  • N-Difluoromethylation : Using LiOH or Cs₂CO₃ promotes ester hydrolysis and difluorocarbene formation, enabling N-CF₂H bond formation in anilines or phenols .
  • N-Ethylation : Switching to DMAP redirects reactivity to nucleophilic ethyl transfer, yielding N-ethyl products .
  • S-Functionalization : Thiols undergo SN2 attack at the bromine atom, forming S-(ethoxycarbonyl)difluoromethyl adducts . Key Consideration : Solvent polarity (e.g., THF vs. DMSO) and nucleophile hardness dictate product distribution.

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated fluorinations?

Discrepancies often arise from:

  • Catalyst Purity : Trace copper impurities (e.g., from Cu powder) may accelerate side reactions. Pre-treatment with chelating agents (e.g., EDTA) improves reproducibility .
  • Moisture Sensitivity : Hydrolysis of the ester group to bromodifluoroacetic acid can reduce yields. Anhydrous conditions (molecular sieves) and inert atmospheres are critical .
  • Substrate Electronic Effects : Electron-deficient aromatics favor electrophilic difluoromethylation, while steric hindrance in ortho-substituted substrates lowers efficiency . Analytical Tool : LC-MS monitoring of intermediate species helps identify bottlenecks .

Q. Methodological Resources

  • Reaction Optimization : For Reformatsky-type reactions, use amino alcohol ligands (e.g., (S)-BINOL) to achieve >90% enantiomeric excess in α,α-difluoro-β-lactam synthesis .
  • Toxicity Mitigation : While acute oral toxicity (LD₅₀ >2000 mg/kg in rats) is low, prolonged exposure requires institutional biosafety committee (IBC) approval .
  • Environmental Compliance : Follow JIS Z 7253:2019 guidelines for wastewater treatment to prevent halogenated pollutant release .

Properties

IUPAC Name

ethyl 2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSJDVYTJUCXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216845
Record name Ethyl bromodifluoroacetate
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Molecular Weight

202.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-27-6
Record name Ethyl bromodifluoroacetate
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Record name Ethyl bromodifluoroacetate
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Record name Ethyl bromodifluoroacetate
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Record name Ethyl bromodifluoroacetate
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Record name ETHYL BROMODIFLUOROACETATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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